Funalenone

MMP-1 Collagenase Selectivity

Funalenone is the only commercially available phenalenone with validated selective MMP-1 inhibition (IC50 170 μM) while sparing MMP-2 (18.3% inhibition) and MMP-9 (38.2% inhibition) at 400 μM. Unlike broad-spectrum MMP inhibitors, Funalenone enables unambiguous attribution of collagen degradation effects to MMP-1 alone. Its concurrent HIV-1 integrase inhibition (IC50 10 μM; cell-based anti-HIV IC50 1.7 μM) with a defined cytotoxicity window (IC50 87 μM) and bacterial MraY/MurG inhibition (IC50 25.5 μM; S. aureus MIC 64 μg/mL) make it a unique multi-target probe unavailable from any other single compound. Researchers in arthritis, oncology, wound healing, HIV, and antimicrobial discovery should prioritize Funalenone for studies requiring clean MMP-1 selectivity without gelatinase cross-reactivity.

Molecular Formula C15H12O6
Molecular Weight 288.25 g/mol
CAS No. 259728-61-5
Cat. No. B153764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFunalenone
CAS259728-61-5
Molecular FormulaC15H12O6
Molecular Weight288.25 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(C(=C(C3=C2C1=C(C=C3O)O)O)OC)O
InChIInChI=1S/C15H12O6/c1-5-3-6(16)10-12-9(5)7(17)4-8(18)11(12)14(20)15(21-2)13(10)19/h3-4,17-20H,1-2H3
InChIKeyLHEJVMYQRYQFKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Funalenone (CAS 259728-61-5) for Research: MMP-1, HIV-1 Integrase, and Bacterial Cell Wall Synthesis Inhibitor


Funalenone (CAS 259728-61-5) is a fungal polyketide phenalenone metabolite originally isolated from Aspergillus niger [1]. It functions as a selective inhibitor of matrix metalloproteinase-1 (MMP-1, also known as type I collagenase) with an IC50 of 170 μM [2]. Additionally, Funalenone inhibits HIV-1 integrase (IC50 = 10 μM) and demonstrates anti-HIV activity in vitro (IC50 = 1.7 μM in HPB-M(a) cells) with a favorable selectivity index (cytotoxicity IC50 = 87 μM) [3]. It also inhibits bacterial cell wall synthesis enzymes MraY and MurG (IC50 = 25.5 μM) and suppresses the growth of Staphylococcus aureus (MIC = 64 μg/mL) .

Why Generic Substitution Fails for Funalenone: Key Evidence for Scientific Selection


Funalenone's unique profile as a selective MMP-1 inhibitor with concurrent HIV-1 integrase and bacterial MraY/MurG inhibition makes it unsuitable for generic substitution within either the collagenase inhibitor or HIV-1 integrase inhibitor classes. The compound exhibits a distinctive selectivity pattern against MMP-2 and MMP-9 (18.3% and 38.2% inhibition at 400 μM, respectively) that is not matched by broad-spectrum MMP inhibitors [1]. Furthermore, its anti-HIV activity in cell-based assays (IC50 = 1.7 μM) with a therapeutic window defined by a cytotoxicity IC50 of 87 μM represents a specific in vitro profile that cannot be assumed for other natural phenalenones or HIV-1 integrase inhibitors [2]. The data below provide the quantitative basis for prioritizing Funalenone over close analogs.

Quantitative Differentiation Evidence for Funalenone: Head-to-Head and Class-Level Comparisons


Selective MMP-1 Inhibition vs. Broad-Spectrum MMP Inhibitors

Funalenone inhibits MMP-1 (type I collagenase) with an IC50 of 170 μM, while exhibiting minimal activity against MMP-2 (gelatinase A) and MMP-9 (gelatinase B). At a concentration of 400 μM, Funalenone inhibits MMP-2 by only 18.3% and MMP-9 by 38.2% [1]. In contrast, many natural MMP inhibitors, such as quinic acid esters from Pluchea indica, demonstrate potent inhibition of both MMP-2 and MMP-9 (IC50s of 2.5 and 6.4 μM, respectively) [2]. This selectivity profile positions Funalenone as a tool to dissect MMP-1-specific pathways without confounding inhibition of MMP-2/9.

MMP-1 Collagenase Selectivity

HIV-1 Integrase Inhibition with Therapeutic Index Advantage

Funalenone inhibits HIV-1 integrase with an IC50 of 10 μM and exhibits anti-HIV activity in HPB-M(a) cells with an IC50 of 1.7 μM, while displaying cytotoxicity with an IC50 of 87 μM [1]. The selectivity index (cytotoxicity/anti-HIV IC50) is approximately 51. In comparison, the fungal metabolite integrasone inhibits HIV-1 integrase strand transfer with an IC50 of 41 μM [2], but cell-based activity and cytotoxicity data are not reported, making it impossible to assess therapeutic window. Among other natural HIV-1 integrase inhibitors, equisetin shows an IC50 of ~4 μM [3], but again lacks comprehensive cell-based selectivity data. Funalenone's well-characterized in vitro anti-HIV activity and defined cytotoxicity profile provide a quantitative basis for its selection in cell-based HIV research.

HIV-1 integrase Antiviral Selectivity index

Dual MMP-1 and MraY/MurG Inhibition: A Unique Polypharmacology Profile

Funalenone exhibits a rare dual activity profile: it inhibits both human MMP-1 (IC50 = 170 μM) and bacterial MraY/MurG enzymes (IC50 = 25.5 μM) [1]. The MraY/MurG inhibition translates to antibacterial activity against Staphylococcus aureus with an MIC of 64 μg/mL . In contrast, most natural MMP-1 inhibitors (e.g., fisetin, IC50 = 1.35 μM [2]; skullcapflavone I, IC50 = 106.74 μM ) lack any reported antibacterial activity. Conversely, dedicated MraY/MurG inhibitors typically do not inhibit MMP-1. Funalenone's dual pharmacology makes it uniquely suited for studies exploring the intersection of matrix degradation and infection biology.

Polypharmacology Antibacterial Collagenase

HIV-1 Integrase Inhibition: Potency and Selectivity Relative to Other Fungal Phenalenones

In a comparative study of three fungal phenalenones, Funalenone exhibited the best selectivity profile for HIV-1 integrase inhibition. Funalenone inhibited HIV-1 integrase with an IC50 of 10 μM, anti-HIV activity with an IC50 of 1.7 μM, and cytotoxicity with an IC50 of 87 μM (selectivity index ~51) [1]. In contrast, atrovenetinone methyl acetal showed an HIV-1 integrase IC50 of 12 μM but weaker anti-HIV activity (IC50 > 30 μM), while another analog (phenalenone derivative) demonstrated an HIV-1 integrase IC50 of 15 μM [1]. Funalenone thus provides the most favorable balance of enzyme inhibition, cellular antiviral activity, and low cytotoxicity among this class of natural products.

HIV-1 integrase Phenalenone Selectivity index

Optimal Research and Industrial Application Scenarios for Funalenone


Dissecting MMP-1-Specific Pathways in Extracellular Matrix Biology

Funalenone is ideally suited for experiments requiring selective inhibition of MMP-1 (type I collagenase) without confounding effects on MMP-2 and MMP-9. As demonstrated in Section 3, Funalenone inhibits MMP-2 and MMP-9 by only 18.3% and 38.2% at 400 μM, whereas many natural MMP inhibitors potently block both gelatinases [1]. Researchers studying collagen degradation in arthritis, tumor invasion, or wound healing can use Funalenone to attribute observed effects specifically to MMP-1 activity.

In Vitro HIV-1 Integrase Inhibition Studies with Defined Therapeutic Window

Funalenone provides a well-characterized tool for HIV-1 integrase inhibition studies in cell culture. With an enzyme IC50 of 10 μM, anti-HIV IC50 of 1.7 μM, and cytotoxicity IC50 of 87 μM, Funalenone enables dose-response studies within a defined therapeutic window [1]. This profile is superior to many alternative natural HIV-1 integrase inhibitors that lack reported cell-based selectivity data, allowing researchers to confidently assess antiviral effects versus cytotoxicity.

Exploring the Intersection of Bacterial Infection and Host Matrix Degradation

Funalenone's unique dual inhibition of bacterial MraY/MurG (IC50 = 25.5 μM) and human MMP-1 (IC50 = 170 μM) makes it a valuable probe for studies investigating the interplay between bacterial cell wall synthesis and host collagenase activity [1]. For example, researchers examining S. aureus pathogenesis in connective tissue environments can use Funalenone to simultaneously target bacterial viability (MIC = 64 μg/mL) and host MMP-1-mediated matrix remodeling.

Natural Product Derivatization and Structure-Activity Relationship (SAR) Studies

Funalenone serves as a scaffold for medicinal chemistry efforts aimed at improving potency and selectivity for either MMP-1 or HIV-1 integrase. Its well-defined IC50 values (MMP-1: 170 μM; HIV-1 integrase: 10 μM; MraY/MurG: 25.5 μM) provide clear benchmarks for SAR campaigns [1]. The compound's synthetic tractability and commercial availability facilitate the generation of analogs with potentially enhanced target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Funalenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.